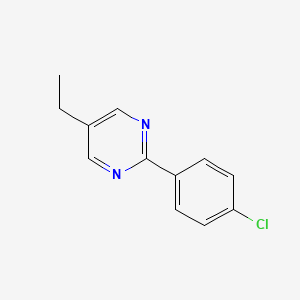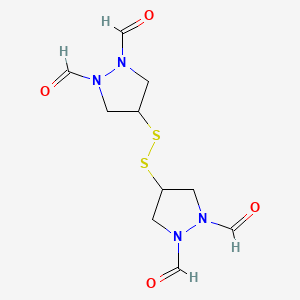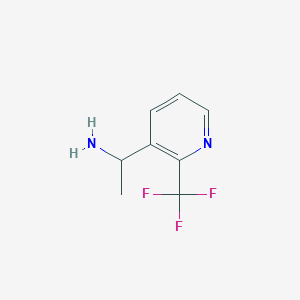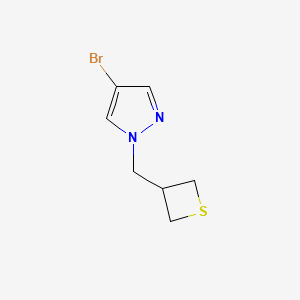
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a thietan-3-ylmethyl group
Métodos De Preparación
The synthesis of 4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole typically involves the reaction of 2-(chloromethyl)thiirane with symmetrically substituted C-bromo/nitropyrazoles in water in the presence of bases. This reaction is accompanied by a thiirane–thietane rearrangement, resulting in the formation of 4-bromo-1-(thietan-3-yl)-1H-pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1-oxo-λ4-thietan-3-yl)- and 1-(1,1-dioxo-λ6-thietan-3-yl)pyrazoles.
Reduction: Reduction reactions can convert it to 4-amino-3-bromo-5-(morpholin-4-yl)-1-(thietan-3-yl)-1H-pyrazole.
Common reagents used in these reactions include bases for the initial synthesis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions are variously substituted pyrazoles with potential biological activity.
Aplicaciones Científicas De Investigación
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives, including this compound, are explored for their potential as antibacterial, anti-inflammatory, and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: Its derivatives are studied for their interactions with various biological targets, potentially leading to new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thietan-3-ylmethyl group contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-Nitro-1-(thietan-3-ylmethyl)-1H-pyrazole:
3,5-Dibromo-4-bromo-1-(thietan-3-yl)-1H-pyrazole: Contains additional bromine atoms, which can influence its chemical properties and biological activity.
Propiedades
Fórmula molecular |
C7H9BrN2S |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
4-bromo-1-(thietan-3-ylmethyl)pyrazole |
InChI |
InChI=1S/C7H9BrN2S/c8-7-1-9-10(3-7)2-6-4-11-5-6/h1,3,6H,2,4-5H2 |
Clave InChI |
XRGGEJDIKOQRFO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)CN2C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


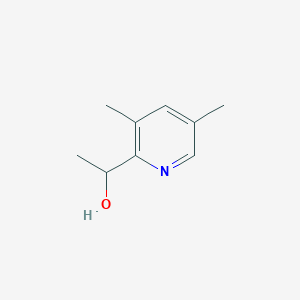
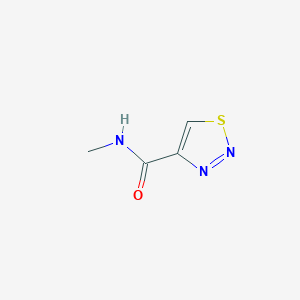
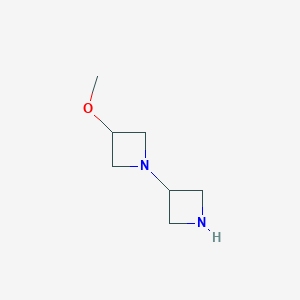
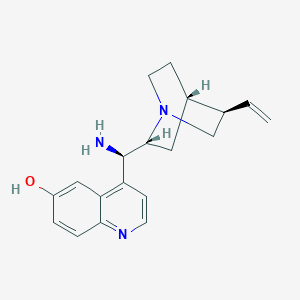
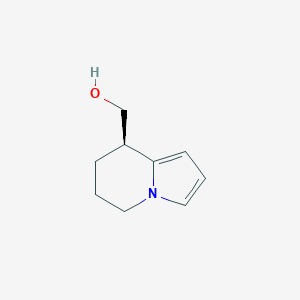
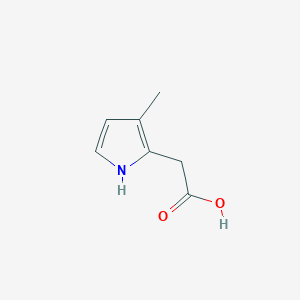
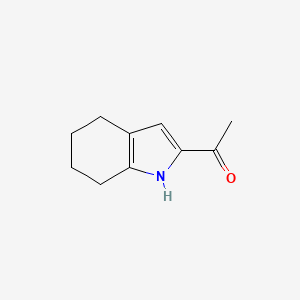
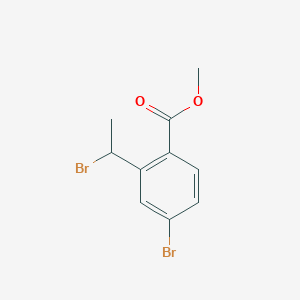
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
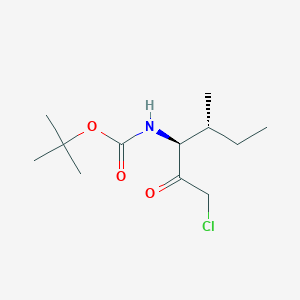
![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)
